molecular formula C9H12FN B12074367 3-Ethyl-5-fluoro-benzylamine

3-Ethyl-5-fluoro-benzylamine

Cat. No.: B12074367
M. Wt: 153.20 g/mol
InChI Key: XMVGFKVWYZIDKF-UHFFFAOYSA-N
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Description

3-Ethyl-5-fluoro-benzylamine is an organic compound that belongs to the class of benzylamines It features a benzene ring substituted with an ethyl group at the third position, a fluorine atom at the fifth position, and an amine group attached to the benzyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-fluoro-benzylamine can be achieved through several methods. One common approach involves the following steps:

    Nitration: The starting material, 3-ethyl-5-fluorotoluene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the benzylic position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Amination: The resulting this compound is obtained by treating the intermediate with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-fluoro-benzylamine undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or isocyanates in the presence of a base such as triethylamine (Et₃N).

Major Products

    Oxidation: 3-Ethyl-5-fluoro-benzyl alcohol or 3-Ethyl-5-fluoro-benzoic acid.

    Reduction: 3-Ethyl-5-fluorotoluene.

    Substitution: 3-Ethyl-5-fluoro-benzamide or 3-Ethyl-5-fluoro-urea.

Scientific Research Applications

3-Ethyl-5-fluoro-benzylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-fluoro-benzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-benzylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluoro-benzylamine: Lacks the ethyl group, affecting its reactivity and applications.

    3-Ethyl-4-fluoro-benzylamine: Similar structure but with the fluorine atom at a different position, leading to variations in its properties.

Uniqueness

3-Ethyl-5-fluoro-benzylamine is unique due to the specific positioning of the ethyl and fluorine substituents on the benzene ring. This unique arrangement can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(3-ethyl-5-fluorophenyl)methanamine

InChI

InChI=1S/C9H12FN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2,6,11H2,1H3

InChI Key

XMVGFKVWYZIDKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)CN

Origin of Product

United States

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